molecular formula C18H15N5O2S B2762820 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea CAS No. 2034362-88-2

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea

Cat. No.: B2762820
CAS No.: 2034362-88-2
M. Wt: 365.41
InChI Key: WRVMVNJPEXCZQM-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of furan, pyrazine, and benzothiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Pyrazine Intermediate: Starting with a furan derivative, a pyrazine ring can be introduced through a cyclization reaction.

    Attachment of the Benzothiazole Moiety: The benzothiazole ring can be synthesized separately and then coupled with the pyrazine intermediate using a suitable linker.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the pyrazine ring could produce dihydropyrazine compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structure might be useful in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyrazine, and benzothiazole moieties could each contribute to binding interactions with the target, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-chlorobenzo[d]thiazol-5-yl)urea
  • 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-6-yl)urea

Uniqueness

Compared to similar compounds, 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea may exhibit unique properties due to the specific positioning of the methyl group on the benzothiazole ring. This can influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for further study.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(2-methyl-1,3-benzothiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-22-13-9-12(4-5-16(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)15-3-2-8-25-15/h2-9H,10H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMVNJPEXCZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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